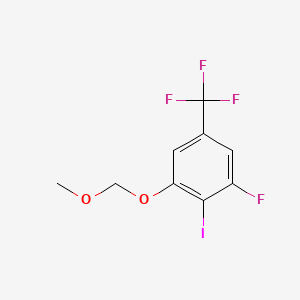
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside: is a natural flavonoid compoundThis compound is characterized by its molecular formula C22H22O11 and a molecular weight of 462.4 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside typically involves the glycosylation of 5,8,4’-Trihydroxy-7-methoxyflavone. This process can be achieved through various methods, including enzymatic glycosylation or chemical glycosylation using glycosyl donors and catalysts .
Industrial Production Methods: : Industrial production of this compound often involves the extraction from natural sources, such as plants belonging to the Acanthaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at various positions on the flavone ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside .
Applications De Recherche Scientifique
Chemistry: : In chemistry, this compound is used as a reference standard for the identification and quantification of flavonoids in plant extracts. It is also used in the synthesis of other flavonoid derivatives .
Biology: : In biological research, 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside is studied for its antioxidant properties. It is used to investigate the mechanisms of oxidative stress and its impact on cellular functions .
Medicine: : In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It is used in preclinical studies to evaluate its efficacy and safety .
Industry: : In the industrial sector, 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside is used in the formulation of dietary supplements and functional foods due to its health benefits .
Mécanisme D'action
The mechanism of action of 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation . For example, it inhibits the activity of adenosine 3’,5’-cyclic monophosphate phosphodiesterase, leading to increased levels of cyclic AMP and subsequent activation of protein kinase A .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7,4’-Trihydroxy-8-methoxyflavanone (Caldomomin): This compound shares a similar flavonoid structure but differs in the position of the methoxy group.
7,3’,4’-Tri-O-methylluteolin (5-Hydroxy-3’,4’,7-trimethoxyflavone): This compound has additional methoxy groups, leading to different biological activities.
Uniqueness: : 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside is unique due to its specific glycosylation at the 8-O position, which imparts distinct biological properties and enhances its solubility and stability compared to other similar flavonoids .
Propriétés
Formule moléculaire |
C22H22O11 |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3/t15-,17-,18+,19-,22+/m1/s1 |
Clé InChI |
VEFXIXFPSFIBMM-LNBCOLIQSA-N |
SMILES isomérique |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


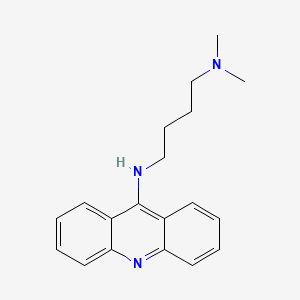
![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)
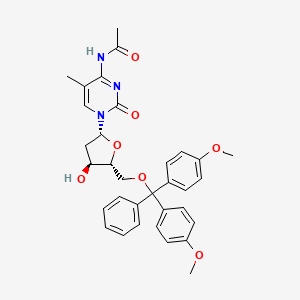

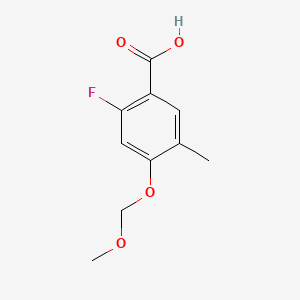
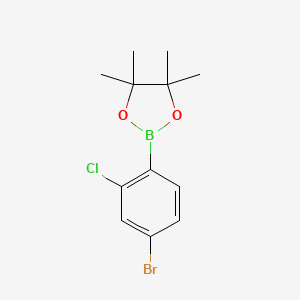
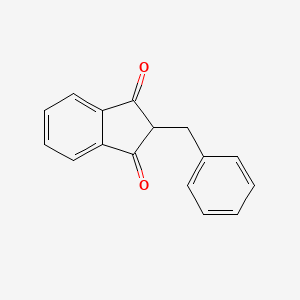
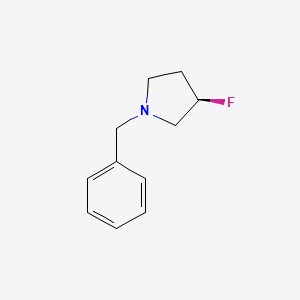
![[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B14759302.png)


![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759323.png)
![5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid](/img/structure/B14759327.png)
